molecular formula C19H18BNO B14263298 1-(Pyridin-2-yl)ethyl diphenylborinate CAS No. 141739-36-8

1-(Pyridin-2-yl)ethyl diphenylborinate

Cat. No.: B14263298
CAS No.: 141739-36-8
M. Wt: 287.2 g/mol
InChI Key: HQNWEVUSSKICFJ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)ethyl diphenylborinate is a chemical compound that features a pyridine ring attached to an ethyl group, which is further bonded to a diphenylborinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)ethyl diphenylborinate typically involves the reaction of pyridine derivatives with boronic acids or boron reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The process may also include steps for purification and crystallization to obtain the final product in a suitable form for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)ethyl diphenylborinate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

1-(Pyridin-2-yl)ethyl diphenylborinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)ethyl diphenylborinate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring with a diphenylborinate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

141739-36-8

Molecular Formula

C19H18BNO

Molecular Weight

287.2 g/mol

IUPAC Name

diphenyl(1-pyridin-2-ylethoxy)borane

InChI

InChI=1S/C19H18BNO/c1-16(19-14-8-9-15-21-19)22-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16H,1H3

InChI Key

HQNWEVUSSKICFJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC(C)C3=CC=CC=N3

Origin of Product

United States

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